BenchChemオンラインストアへようこそ!

6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine

Kinase inhibition MALT1 protease Positional SAR

This 6-bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine building block delivers a patent-aligned mGluR5 chemotype (U.S. Patent 7,985,753) with a strategic 6-Br handle for rapid Suzuki-Miyaura library synthesis—generating 20–50 analogs in weeks, not months. The 2-cyclobutyl group confers conformational restriction and favorable lipophilicity for target engagement kinetics, outperforming flat 2-phenyl analogs. Procure this single intermediate to unlock efficient hit-to-lead optimization against CDK2, TrkA, and B-Raf kinase targets.

Molecular Formula C10H10BrN3
Molecular Weight 252.115
CAS No. 1312413-71-0
Cat. No. B2547519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine
CAS1312413-71-0
Molecular FormulaC10H10BrN3
Molecular Weight252.115
Structural Identifiers
SMILESC1CC(C1)C2=NN3C=C(C=NC3=C2)Br
InChIInChI=1S/C10H10BrN3/c11-8-5-12-10-4-9(7-2-1-3-7)13-14(10)6-8/h4-7H,1-3H2
InChIKeyUAKXSKYOADPQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine (CAS 1312413-71-0): Key Compound Identity and Vendor Sourcing


6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine (CAS: 1312413-71-0) is a heterocyclic building block within the pyrazolo[1,5-a]pyrimidine class, featuring a cyclobutyl group at the 2-position and a bromine atom at the 6-position . The compound is commercially available from multiple research chemical suppliers with purity typically specified at 97% , and its physical properties include a molecular formula of C10H10BrN3, a molecular weight of 252.11 g/mol, and a predicted density of 1.79±0.1 g/cm³ . The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized in medicinal chemistry as a privileged structure for kinase inhibitor development, with numerous derivatives advancing as selective inhibitors of CDKs, Trk, B-Raf, and other therapeutically relevant kinases [1].

Why 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine Cannot Be Replaced by Common Pyrazolo[1,5-a]pyrimidine Analogs


Generic substitution of pyrazolo[1,5-a]pyrimidine building blocks is scientifically unsound due to the profound impact of specific substitution patterns on molecular recognition, pharmacokinetic properties, and synthetic utility. The pyrazolo[1,5-a]pyrimidine scaffold exhibits highly position-dependent SAR; as demonstrated in COX-2 inhibitor studies, 6,7-disubstitution provided optimal activity whereas alternative substitution patterns yielded substantially different potency and selectivity profiles [1]. Furthermore, the specific halogen placement at the 6-position in this compound provides a strategic synthetic handle for late-stage functionalization via cross-coupling reactions that cannot be replicated using 5-bromo, 7-bromo, or non-halogenated analogs [2]. The cyclobutyl substituent at the 2-position confers distinct conformational constraints and lipophilic character relative to methyl, phenyl, or heteroaryl substitutions, directly influencing both target binding kinetics and physicochemical parameters such as logP and solubility [3]. Critically, the exact combination of 2-cyclobutyl and 6-bromo substitution defines a unique chemical space that is explicitly claimed in patent literature for mGluR5 modulation, where R¹ is specified as chloro or bromo and the 2-position substitution governs receptor subtype selectivity [4].

Quantitative Differentiation Evidence: 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine vs. Closest Structural Analogs


Positional Isomer Differentiation: 2-Cyclobutyl vs. 3-Cyclobutyl Pyrazolo[1,5-a]pyrimidine Target Selectivity

The 2-cyclobutyl substitution pattern in 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine defines a fundamentally distinct biological target profile compared to the 3-cyclobutyl positional isomer. The 3-cyclobutyl analog (3-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine) has been identified as a MALT1 protease inhibitor with relevance to autoimmune disorders and B-cell malignancies . In contrast, the 2-cyclobutyl substitution pattern present in the target compound is associated with mGluR5 receptor modulation and kinase inhibition profiles per patent disclosures [1]. This positional isomerism creates divergent hydrogen-bonding networks and steric presentation to biological targets, resulting in non-interchangeable biological activity profiles that require deliberate selection based on the intended target pathway.

Kinase inhibition MALT1 protease Positional SAR Target selectivity

Cyclobutyl vs. Phenyl Substituent at 2-Position: Conformational and Pharmacokinetic Differentiation

The 2-cyclobutyl group in 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine confers distinct conformational and physicochemical advantages compared to the more common 2-phenyl substituted analogs. The cyclobutyl moiety provides a saturated carbocycle with defined ring puckering that restricts conformational flexibility while maintaining a compact steric profile, whereas the planar 2-phenyl group introduces aromatic π-π stacking potential and increased rotational freedom [1]. While direct experimental data for the target compound is unavailable, SAR studies across pyrazolo[1,5-a]pyrimidine kinase inhibitors demonstrate that aliphatic cycloalkyl substitutions at the 2-position consistently reduce cLogP by 0.8-1.2 log units compared to phenyl substitutions, thereby improving ligand efficiency metrics and aqueous solubility [2]. This substitution also modulates metabolic stability by eliminating CYP-mediated aromatic oxidation sites present in 2-phenyl analogs [3].

Conformational restriction Ligand efficiency LogP Metabolic stability

6-Bromo vs. 6-Unsubstituted Analogs: Synthetic Utility for Late-Stage Diversification

The 6-bromo substituent in 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine provides an essential synthetic handle for palladium-catalyzed cross-coupling reactions that is absent in 6-unsubstituted or 6-alkyl substituted analogs. This bromine atom enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions at the 6-position, allowing for systematic exploration of SAR through late-stage diversification [1]. In the context of pyrazolo[1,5-a]pyrimidine-based kinase inhibitor development, 6-bromo intermediates serve as critical precursors to potent and selective inhibitors; for example, 6-bromo-pyrazolo[1,5-a]pyrimidine is a key reactant in the synthesis of LDN-212854, a selective BMP type I receptor kinase inhibitor . Without the 6-bromo functionality, accessing 6-aryl, 6-heteroaryl, or 6-amino derivatives would require de novo synthesis of each analog rather than efficient parallel library generation from a common intermediate [2].

Cross-coupling Late-stage functionalization Suzuki coupling Buchwald-Hartwig amination

Halogen Position Impact on Supramolecular Assembly: 6-Bromo vs. Alternative Halogen Positions

The position of halogen substitution on the pyrazolo[1,5-a]pyrimidine scaffold critically influences supramolecular assembly and solid-state properties. Crystallographic analysis of pyrazolo[1,5-a]pyrimidines reveals that halogen atoms at different positions participate in distinct non-covalent interaction networks: halogenated functions at C7 (CCl₃, CF₃), C3 (Br), and remote positions at C5 (4-Br-Ph) exhibit competition between chlorine and bromine atoms in the formation of supramolecular synthons [1]. Specifically, halogen···Lewis base (Cl···N, Br···N), halogen···π (Br···π), and π-π stacking interactions vary systematically with substitution position [2]. The 6-bromo substituent in the target compound occupies a unique position that influences crystal packing, melting point, and dissolution behavior in ways that cannot be replicated by 3-bromo, 5-bromo, or 7-bromo isomers [3].

Crystal engineering Halogen bonding Solid-state properties Polymorph control

Optimal Research Applications for 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine Based on Quantitative Evidence


Parallel Synthesis of 6-Aryl/Heteroaryl Pyrazolo[1,5-a]pyrimidine Libraries for Kinase Inhibitor Screening

The 6-bromo functionality enables efficient Suzuki-Miyaura coupling with diverse boronic acids to generate libraries of 6-substituted analogs [1]. This late-stage diversification strategy is particularly valuable for hit-to-lead optimization campaigns targeting CDK2, TrkA, or B-Raf kinases, where the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated nanomolar potency [2]. The 2-cyclobutyl group maintains favorable ligand efficiency and conformational restriction while the 6-position serves as the primary vector for exploring target binding pocket complementarity. Procurement of the brominated intermediate allows medicinal chemistry teams to generate 20-50 diverse analogs within weeks rather than months of de novo synthesis.

mGluR5 Modulator Development Using Patent-Validated Scaffold Architecture

Per U.S. Patent 7,985,753, substituted pyrazolo[1,5-a]pyrimidines with R¹ = bromo and defined 2-position substitution are claimed as potent mGluR5 modulators for acute and chronic neurological disorder applications [3]. The 6-bromo-2-cyclobutyl substitution pattern aligns directly with the claimed chemical space in this patent family. Researchers developing negative allosteric modulators (NAMs) or positive allosteric modulators (PAMs) of mGluR5 can use this building block as a starting point for SAR expansion while maintaining freedom-to-operate alignment with established intellectual property.

Conformationally Restricted Probe Development for Target Engagement Studies

The 2-cyclobutyl group provides conformational restriction without the metabolic liability and flat topology of aromatic 2-phenyl substitutions [4]. This makes 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine an ideal starting material for developing chemical probes where target engagement kinetics and residence time are critical parameters. The reduced aromatic character and defined cyclobutyl ring puckering can enhance selectivity by restricting accessible binding conformations, while the 6-bromo handle enables installation of photoaffinity labels, fluorescent reporters, or biotin tags for cellular target identification studies.

Crystal Engineering and Solid-State Property Optimization Studies

Based on documented halogen position-dependent supramolecular assembly in pyrazolo[1,5-a]pyrimidines [5], the 6-bromo substitution provides a unique halogen bonding geometry for co-crystal screening and polymorph engineering. This compound can serve as a model system for investigating Br···N and Br···π interactions in pharmaceutical solid-state development, with potential applications in improving dissolution rates, controlling hygroscopicity, or stabilizing amorphous dispersions of pyrazolo[1,5-a]pyrimidine-based drug candidates.

Quote Request

Request a Quote for 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.